molecular formula C10H14FN3 B1475843 1-(2-Fluoropyridin-4-yl)piperidin-3-amine CAS No. 2092793-52-5

1-(2-Fluoropyridin-4-yl)piperidin-3-amine

Cat. No. B1475843
CAS RN: 2092793-52-5
M. Wt: 195.24 g/mol
InChI Key: YRGPILPKYKLFNL-UHFFFAOYSA-N
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Description

“1-(2-Fluoropyridin-4-yl)piperidin-3-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Drug Design and Development

1-(2-Fluoropyridin-4-yl)piperidin-3-amine: is a valuable intermediate in medicinal chemistry. Its structure is conducive to binding with various biological targets due to the presence of both a piperidine ring, known for its prevalence in pharmaceuticals, and a fluoropyridine moiety, which can enhance the bioavailability and metabolic stability of potential drugs . This compound could be used to develop new therapeutic agents, particularly in the realm of central nervous system disorders and cardiovascular diseases, where piperidine derivatives are commonly employed .

Biological Activity Profiling

The compound’s structural features suggest it may interact with a range of enzymes and receptors. Researchers can use 1-(2-Fluoropyridin-4-yl)piperidin-3-amine to synthesize analogs and derivatives, which can then be screened for biological activity. This process aids in the identification of new lead compounds for drug discovery efforts .

Pharmacokinetic Optimization

Incorporating fluorine atoms into pharmaceuticals can significantly alter their pharmacokinetic properties. The fluoropyridine group in 1-(2-Fluoropyridin-4-yl)piperidin-3-amine can be leveraged to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates, potentially leading to compounds with better oral bioavailability and longer half-lives .

Agrochemical Research

Beyond pharmaceuticals, this compound’s structural motifs are also relevant in the design of agrochemicals. The piperidine ring can be found in compounds with herbicidal and insecticidal properties. As such, 1-(2-Fluoropyridin-4-yl)piperidin-3-amine could serve as a starting point for the development of new agrochemical agents .

Material Science

Fluorinated organic compounds are important in material science for the development of high-performance polymers and electronics. The fluoropyridine segment of 1-(2-Fluoropyridin-4-yl)piperidin-3-amine could be utilized in the synthesis of novel materials with enhanced thermal stability and electronic properties .

Chemical Biology Probes

The compound can be used to create chemical probes for biological research. By attaching fluorescent tags or other reporter groups to 1-(2-Fluoropyridin-4-yl)piperidin-3-amine , researchers can track the interaction of the compound or its derivatives with biological molecules, providing insights into cellular processes and molecular pathways .

Future Directions

Piperidine derivatives continue to be a focus in the field of drug discovery due to their wide range of therapeutic applications . Future research may focus on the development of new synthesis methods, understanding the mechanism of action, and evaluating the safety and efficacy of these compounds.

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-10-6-9(3-4-13-10)14-5-1-2-8(12)7-14/h3-4,6,8H,1-2,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGPILPKYKLFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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